3,6-diphenyl-2H-1,2,4-triazin-5-one
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Overview
Description
3,6-Diphenyl-1,2,4-triazin-5-ol The molecular formula of 3,6-Diphenyl-1,2,4-triazin-5-ol is C15H11N3O , and it has a molecular weight of 249.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with formic acid to yield the triazine ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 3,6-Diphenyl-1,2,4-triazin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazine ring .
Scientific Research Applications
3,6-Diphenyl-1,2,4-triazin-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-1,3,5-triazine: Similar in structure but with different substitution patterns on the triazine ring.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of a triazine ring.
Uniqueness
3,6-Diphenyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern and the presence of both phenyl rings and a hydroxyl group on the triazine ring.
Properties
IUPAC Name |
3,6-diphenyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBZXBMCQXEFGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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